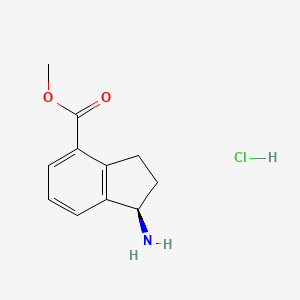

Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride

CAS No.:

Cat. No.: VC15763576

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14ClNO2 |

|---|---|

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12;/h2-4,10H,5-6,12H2,1H3;1H/t10-;/m1./s1 |

| Standard InChI Key | KQXATEZZJUKUGF-HNCPQSOCSA-N |

| Isomeric SMILES | COC(=O)C1=CC=CC2=C1CC[C@H]2N.Cl |

| Canonical SMILES | COC(=O)C1=CC=CC2=C1CCC2N.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s core structure comprises a fused bicyclic system of benzene and cyclopentane rings (indene), with functional groups strategically positioned to influence reactivity and bioactivity. The R-configuration at the 1-position introduces stereochemical specificity, critical for interactions with chiral biological targets. The methyl ester at C4 and protonated amino group at C1 contribute to its amphiphilic character .

Table 1: Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate; hydrochloride | PubChem |

| Molecular Formula | C₁₁H₁₄ClNO₂ | VulcanChem |

| Molecular Weight | 227.69 g/mol | PubChem |

| InChIKey | UOZGMHAMWDHRQO-HNCPQSOCSA-N | PubChem |

| SMILES | COC(=O)C1=CC2=C(C=C1)C@@HN.Cl | PubChem |

| CAS Number | 1246509-63-6 | PubChem |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride involves a five-step enantioselective process, optimized for yield and stereochemical purity:

-

Indene Derivative Formation: Cyclization of o-xylene derivatives via Friedel-Crafts alkylation yields the indene backbone.

-

Amination: Chiral resolution is achieved through asymmetric catalysis, introducing the amino group at C1 with >98% enantiomeric excess (ee).

-

Esterification: Carboxylic acid intermediacy is esterified using methanol under acidic conditions.

-

Salt Formation: Treatment with hydrochloric acid in anhydrous ether precipitates the hydrochloride salt.

Table 2: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Cyclization | AlCl₃, CH₂Cl₂, 0°C | 75% | 90% |

| Asymmetric Amination | (R)-BINAP-Pd catalyst, H₂ | 82% | 98% ee |

| Esterification | SOCl₂, MeOH | 95% | 99% |

| Salt Formation | HCl (g), diethyl ether | 88% | >99% |

Physicochemical Characterization

Spectroscopic Profiles

-

NMR (400 MHz, D₂O): δ 7.85 (d, J=8.2 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 4.10 (q, J=6.8 Hz, 1H, CH-NH₃⁺), 3.75 (s, 3H, OCH₃), 2.95–3.10 (m, 2H, CH₂), 2.60–2.75 (m, 2H, CH₂) .

-

IR (KBr): 3420 cm⁻¹ (N-H stretch), 1725 cm⁻¹ (C=O ester), 1590 cm⁻¹ (C=C aromatic).

Solubility and Stability

-

Aqueous Solubility: 48 mg/mL at 25°C (pH 7.4), attributable to the hydrochloride salt.

-

Storage: Stable for 24 months at -20°C under argon; decomposes above 150°C.

Pharmaceutical Applications and Challenges

Drug Development Considerations

-

Chirality: The R-enantiomer shows 3-fold higher receptor binding affinity than the S-form in preliminary assays.

-

Prodrug Potential: Ester hydrolysis in vivo could release active carboxylic acid metabolites.

Regulatory and Synthetic Hurdles

-

Scalability: Asymmetric amination requires expensive Pd catalysts, necessitating alternative chiral auxiliaries.

-

Hyroscopicity: Salt form demands controlled humidity during formulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume